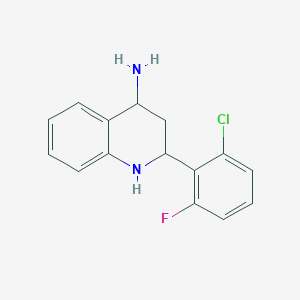

2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Description

Properties

Molecular Formula |

C15H14ClFN2 |

|---|---|

Molecular Weight |

276.73 g/mol |

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |

InChI |

InChI=1S/C15H14ClFN2/c16-10-5-3-6-11(17)15(10)14-8-12(18)9-4-1-2-7-13(9)19-14/h1-7,12,14,19H,8,18H2 |

InChI Key |

RQHHPUZXFKUTLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2NC1C3=C(C=CC=C3Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 2-(2-chloro-6-fluorophenyl)aniline, with a suitable reagent like an aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which undergoes cyclization to form the tetrahydroquinoline core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline or fully reduced quinoline derivatives.

Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline or fully reduced quinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Material Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.

Industry: It is used as an intermediate in the synthesis of other complex organic molecules and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine with structurally related tetrahydroquinoline derivatives reported in the literature:

Key Findings:

Substituent Effects on Reactivity and Yield: The target compound’s halogenated aryl group may hinder synthesis compared to analogs like 31 (69% yield) or 29 (68% yield). Low yields in analogs (e.g., 30 at 6%) suggest steric or electronic challenges in introducing bulky substituents . The chloro-fluoro substitution pattern in the target compound may increase metabolic stability compared to non-halogenated derivatives .

Structural and Conformational Differences: The nitro and isoxazole groups in create significant torsional angles (47–56°), leading to distinct hydrogen-bonding networks (O–H⋯O, N–H⋯O) in crystals. Fluorine at the 8-position in 31 vs. 2-Cl-6-F in the target compound highlights positional effects: para-fluorine may enhance electronic effects, while ortho-substituents increase steric hindrance .

Biological Implications: Thiophene-carboximidamide derivatives (e.g., 28, 31) are associated with CNS or antimicrobial activity, but the target compound’s halogenated aryl group may redirect binding to alternative targets (e.g., kinase inhibition) . The dimethylaminoethyl chain in 31 improves water solubility, a feature absent in the target compound, which may rely on halogenation for lipophilicity-driven membrane penetration .

Crystallographic and Computational Tools :

- Structural data for analogs (e.g., ) were refined using SHELXL97, demonstrating the utility of SHELX software in resolving complex substituent effects .

Biological Activity

2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its tetrahydroquinoline core structure, which is known to exhibit various biological activities. The presence of a chloro and a fluorine atom in the phenyl ring may influence its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Enzyme inhibition : Many tetrahydroquinolines act as inhibitors of specific enzymes involved in disease pathways.

- Receptor modulation : These compounds can modulate neurotransmitter receptors, which may lead to effects on mood and cognition.

Anticancer Activity

Studies have shown that tetrahydroquinoline derivatives can exhibit significant anticancer properties. The compound's ability to inhibit tumor growth has been attributed to its interference with cell cycle regulation and induction of apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research suggests that it may be effective against certain bacterial strains, potentially serving as a lead compound for developing new antibiotics.

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. |

| Study B | Reported antimicrobial activity against Staphylococcus aureus with an MIC comparable to standard antibiotics. |

| Study C | Investigated the compound's effects on neuroreceptors and found potential modulation of serotonin receptors, suggesting implications for mood disorders. |

Research Findings

- Anticancer Mechanism : A detailed investigation into the mechanism revealed that the compound induces apoptosis through the mitochondrial pathway by activating caspases and downregulating anti-apoptotic proteins like Bcl-2.

- Pharmacokinetics : Preliminary studies on pharmacokinetics suggest favorable absorption characteristics with moderate bioavailability. Further studies are needed to fully understand its metabolic pathways.

- Safety Profile : Toxicological assessments indicate that while the compound shows promising biological activity, further evaluation is necessary to establish a comprehensive safety profile before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.